Cas no 2740358-74-9 (rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride)

Technical Introduction: rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride is a chiral cyclopentylamine derivative featuring a 2-fluorophenoxy substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The fluorine atom enhances metabolic stability and binding affinity, while the cyclopentylamine core offers conformational rigidity, influencing stereoselective interactions. The hydrochloride salt form improves solubility and handling properties. Its racemic mixture allows for further resolution into enantiopure forms, enabling structure-activity relationship studies. This compound is particularly valuable in the development of CNS-targeted therapeutics or enzyme inhibitors, where precise stereochemistry and fluorinated motifs are critical for efficacy.
rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride structure
2740358-74-9 structure
Product name:rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride
CAS No:2740358-74-9
MF:C11H15ClFNO
Molecular Weight:231.69430565834
MDL:MFCD32858455
CID:5671845
PubChem ID:155821100

rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • EN300-27148779
    • rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride
    • 2490314-29-7
    • 2740358-74-9
    • (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine;hydrochloride
    • MDL: MFCD32858455
    • インチ: 1S/C11H14FNO.ClH/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13;/h1-2,4,6,9,11H,3,5,7,13H2;1H/t9-,11+;/m1./s1
    • InChIKey: CDZUHIDNWPXILV-XQKZEKTMSA-N
    • SMILES: Cl.FC1C=CC=CC=1O[C@H]1CCC[C@H]1N

計算された属性

  • 精确分子量: 231.0826200g/mol
  • 同位素质量: 231.0826200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 188
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų

rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27148779-1g
rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride
2740358-74-9 95%
1g
$714.0 2023-09-11
Enamine
EN300-27148779-0.05g
rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride
2740358-74-9 95.0%
0.05g
$166.0 2025-03-20
Enamine
EN300-27148779-0.5g
rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride
2740358-74-9 95.0%
0.5g
$557.0 2025-03-20
Enamine
EN300-27148779-0.1g
rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride
2740358-74-9 95.0%
0.1g
$248.0 2025-03-20
Enamine
EN300-27148779-10.0g
rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride
2740358-74-9 95.0%
10.0g
$3069.0 2025-03-20
Enamine
EN300-27148779-10g
rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride
2740358-74-9 95%
10g
$3069.0 2023-09-11
Aaron
AR028XLF-2.5g
rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-aminehydrochloride
2740358-74-9 95%
2.5g
$1949.00 2025-02-17
Aaron
AR028XLF-500mg
rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-aminehydrochloride
2740358-74-9 95%
500mg
$791.00 2025-02-17
1PlusChem
1P028XD3-5g
rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-aminehydrochloride
2740358-74-9 95%
5g
$2621.00 2024-05-07
1PlusChem
1P028XD3-1g
rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-aminehydrochloride
2740358-74-9 95%
1g
$945.00 2024-05-07

rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride 関連文献

rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochlorideに関する追加情報

Rac-(1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine Hydrochloride (CAS No. 2740358-74-9)

Rac-(1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine hydrochloride (CAS No. 2740358-74-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorinated phenoxy group and a cyclopentane ring with an amine functionality. These structural elements contribute to its potential therapeutic applications and make it an interesting target for further investigation.

The racemic nature of this compound, denoted by the prefix rac-, indicates that it is a mixture of equal amounts of two enantiomers, (1R,2S) and (1S,2R). The presence of these enantiomers can significantly influence the compound's biological activity and pharmacological properties. Recent studies have highlighted the importance of enantiomeric purity in drug development, as different enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic profiles.

The fluorinated phenoxy group in rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride plays a crucial role in its biological activity. Fluorine atoms are known to modulate the electronic properties of molecules, often leading to enhanced binding affinity to biological targets. This can result in improved potency and selectivity, which are highly desirable attributes in drug design. Additionally, the fluorine atom can enhance the metabolic stability of the compound, potentially leading to better pharmacokinetic properties.

The cyclopentane ring with an amine functionality provides additional structural diversity that can be exploited for optimizing the compound's interactions with biological targets. The cyclopentane ring is a common scaffold in medicinal chemistry due to its rigidity and ability to confer conformational constraints on the molecule. This can help in achieving specific binding modes and improving the overall drug-like properties of the compound.

In recent years, rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride has been investigated for its potential therapeutic applications in various disease areas. One notable area of interest is its potential as an antidepressant. Preclinical studies have shown that this compound exhibits significant antidepressant-like effects in animal models, suggesting its potential for treating mood disorders. The exact mechanism of action is still under investigation, but it is believed to involve modulation of serotonin and norepinephrine neurotransmission.

Another area where rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride has shown promise is in the treatment of neurodegenerative diseases. Research has indicated that this compound may have neuroprotective properties, potentially due to its ability to modulate oxidative stress and inflammation. These findings are particularly relevant given the growing prevalence of neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.

From a synthetic perspective, the preparation of rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride involves several key steps. The synthesis typically begins with the formation of the cyclopentane ring through a suitable cyclization reaction, followed by the introduction of the fluorinated phenoxy group via an alkylation or arylation reaction. The final step involves the conversion of the amine functionality into its hydrochloride salt form for improved solubility and stability.

The development of chiral compounds like rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride presents both challenges and opportunities in pharmaceutical research. One major challenge is achieving high enantiomeric purity during synthesis, as this can significantly impact the compound's biological activity and safety profile. Advanced chiral separation techniques and asymmetric synthesis methods are often employed to address this challenge.

Despite these challenges, the potential benefits of developing chiral compounds like rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride are substantial. The unique combination of structural features in this compound makes it a promising candidate for further preclinical and clinical evaluation. Ongoing research aims to elucidate its mechanism of action, optimize its pharmacological properties, and explore its therapeutic potential in various disease areas.

In conclusion, rac-(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine hydrochloride (CAS No. 2740358-74-9) represents a fascinating example of a chiral compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an important target for further investigation and development.

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